2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile may be related to compounds synthesized through photochemical reactions. For instance, 2-(4-N,N-dimethylaminophenyl) heterocycles, closely related in structure, have been smoothly obtained from photolysis processes involving furan derivatives. This highlights the potential for photochemical methods in synthesizing complex organic compounds, including oxazoles and furans, which are crucial in various scientific research areas, such as medicinal chemistry and material science (Guizzardi et al., 2000).
Synthesis of Antimicrobial Agents
Compounds with a structure similar to 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activities. For example, azole derivatives starting from furan-2-carbohydrazide have shown activity against various microorganisms. This demonstrates the potential application of such compounds in developing new antimicrobial agents that could be crucial in addressing antibiotic resistance (Başoğlu et al., 2013).
Neuropharmacological Evaluation
The neuropharmacological potential of compounds structurally related to 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile has also been explored. Research into 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives indicates their potential as antidepressant and anti-anxiety agents. These findings suggest that similar compounds could offer new avenues for treating mental health conditions (Kumar, 2013).
Antiprotozoal Activity
Further research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share functional groups with the compound of interest, has shown significant antiprotozoal activity. These studies underscore the potential of such compounds in developing treatments for protozoal infections, offering a foundation for further exploration in this area (Ismail et al., 2004).
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-28-18-7-9-19(10-8-18)29-16-20-11-12-22(30-20)24-27-21(15-25)23(31-24)26-14-13-17-5-3-2-4-6-17/h2-12,26H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNUHHZQEVFPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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